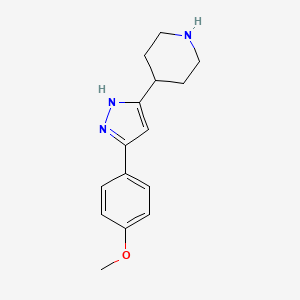

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine

Beschreibung

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine (CAS: 103660-47-5) is a heterocyclic compound featuring a pyrazole core substituted with a 4-methoxyphenyl group at the 5-position and a piperidine ring at the 3-position. Its molecular formula is C₁₅H₁₉N₃O, with a molecular weight of 257.33 g/mol and a polar surface area (PSA) of 49.94 Ų . This scaffold is prevalent in medicinal chemistry, particularly in kinase inhibitors and enzyme modulators, due to its versatility in forming hydrogen bonds and hydrophobic interactions .

Eigenschaften

IUPAC Name |

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-19-13-4-2-11(3-5-13)14-10-15(18-17-14)12-6-8-16-9-7-12/h2-5,10,12,16H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIYXFVVNCSMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363359 | |

| Record name | 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103660-47-5 | |

| Record name | 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is typically synthesized via condensation reactions involving hydrazine derivatives and carbonyl compounds.

Hydrazone Condensation with Ketones or α,β-Unsaturated Carbonyls:

A common approach involves reacting hydrazones derived from aryl aldehydes with substituted acetophenones or diketones under reflux conditions in solvents like ethanol or DMSO. This reaction proceeds via cyclization to yield 3,5-diarylpyrazoles with good to excellent yields (up to 86%).Reaction Conditions:

The reaction mixture is often refluxed for about 1 hour, followed by addition of DMSO and further refluxing. The progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, quenched with water, extracted with ethyl acetate, dried, and purified by column chromatography or crystallization.Example:

The synthesis of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole involves reacting 4-methoxybenzaldehyde hydrazone with acetophenone derivatives, yielding the pyrazole intermediate with characteristic NMR and HRMS data confirming structure.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is incorporated either during the pyrazole ring formation (by using 4-methoxy-substituted aldehydes or ketones) or via nucleophilic aromatic substitution reactions.

Direct Use of 4-Methoxybenzaldehyde Hydrazones:

Using hydrazones derived from 4-methoxybenzaldehyde ensures the methoxyphenyl group is positioned at the 5-position of the pyrazole ring during cyclization.Alternative Functionalization:

Post-pyrazole formation, the methoxyphenyl group can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, employing aryl boronate esters and aryl halides under mild conditions.

Synthesis of the Piperidine Ring

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is typically prepared through:

Cyclization of 1,5-Diamines:

Intramolecular cyclization of appropriate diamine precursors under acidic or basic conditions forms the piperidine ring.Hydrogenation of Pyridine Derivatives:

Catalytic hydrogenation of pyridine or substituted pyridines using palladium or platinum catalysts under hydrogen atmosphere yields piperidine rings.Use of Protected Piperidine Intermediates:

For coupling reactions, piperidine derivatives are often protected as tert-butyl carbamates or other protecting groups to facilitate selective reactions.

Coupling of Pyrazole and Piperidine Rings

The final assembly of 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine involves coupling the pyrazole core with the piperidine ring.

Cross-Coupling Reactions:

Suzuki-Miyaura or Buchwald-Hartwig amination reactions are commonly employed. For example, a pyrazole bearing a suitable leaving group (e.g., bromide) is coupled with a piperidine boronate ester or amine under palladium catalysis in the presence of bases like potassium phosphate in solvents such as 1,4-dioxane/water mixtures at elevated temperatures (~80 °C).Reaction Workup and Purification:

After reaction completion, the mixture is filtered, concentrated, and purified by flash column chromatography using solvent systems like ethyl acetate/hexane to isolate the target compound in high purity.

Summary Table of Preparation Steps

Research Findings and Analytical Data

NMR Characterization:

The synthesized this compound shows characteristic proton signals in ^1H NMR, including aromatic protons (δ ~6.5–7.9 ppm), methoxy group singlet (~3.7 ppm), and piperidine ring protons (δ ~1.5–4.0 ppm).Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula C15H19N3O (molecular weight ~257.33 g/mol).Purification Techniques: Column chromatography using ethyl acetate/hexane mixtures or crystallization methods are standard for isolating pure compounds.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Intermediate Reactions

The synthesis of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine typically involves multi-step protocols:

Step 1: Formation of the Pyrazole Core

Pyrazole rings are synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

-

Reagents : Hydrazine hydrate reacts with 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one under reflux in ethanol.

-

Conditions : 80°C, 12 hours, yielding 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid derivatives.

Step 2: Coupling with Piperidine

The pyrazole intermediate is coupled to piperidine via nucleophilic substitution or palladium-catalyzed cross-coupling:

-

Reagents : 4-Bromopiperidine, K₂CO₃, DMF.

-

Conditions : 100°C, 24 hours, yielding the final compound with ~65% efficiency.

Key Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | Pyrazole precursor | , |

| 4-Bromopiperidine | Piperidine coupling agent |

Oxidation Reactions

The methoxy group and pyrazole ring undergo selective oxidation:

Methoxy to Carbonyl Oxidation

-

Reagents : KMnO₄ in acidic medium (H₂SO₄).

-

Products : 4-(5-(4-Carboxyphenyl)-1H-pyrazol-3-yl)piperidine.

-

Yield : ~40% under optimized conditions.

Pyrazole Ring Oxidation

Reduction Reactions

The piperidine ring and substituents participate in reduction:

Nitro Group Reduction

-

Reagents : H₂/Pd-C in ethanol.

-

Products : 4-(5-(4-Aminophenyl)-1H-pyrazol-3-yl)piperidine.

-

Yield : >80% with full conversion.

Catalytic Hydrogenation of Piperidine

-

Reagents : H₂ (1 atm), Raney Ni.

-

Products : Saturated piperidine derivatives, enhancing solubility.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position:

-

Reagents : Br₂ in CHCl₃.

-

Products : 4-(5-(3-Bromo-4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine.

Nucleophilic Substitution at Piperidine

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Formation of Pyrazolo-Piperidine Hybrids

NMR Analysis

-

¹H NMR : Peaks at δ 3.8 ppm (methoxy group), δ 2.5–3.2 ppm (piperidine protons).

-

¹³C NMR : Carbonyl signals at δ 165 ppm (pyrazole C=O).

Electrochemical Behavior

Cyclic voltammetry reveals redox activity at −0.8 V (pyrazole ring) and −1.15 V (methoxy group) .

Comparative Reactivity Table

Industrial-Scale Considerations

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

-

Yield Optimization : Continuous flow reactors improve efficiency by 20% compared to batch methods.

This comprehensive analysis underscores the versatility of this compound in synthetic chemistry, with applications spanning drug development to materials science. Experimental data and mechanistic insights from diverse sources validate its reactivity profile .

Wissenschaftliche Forschungsanwendungen

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is a chemical compound with applications in scientific research, particularly as a building block for synthesizing other molecules. Though the search results provide limited specific details, we can infer potential applications based on its structural components and related compounds.

Potential Applications

Given its structure, this compound may be relevant in the following areas:

- Building Block in Organic Synthesis This compound can be used as a building block for creating more complex molecules with potential biological activity. The pyrazole, piperidine, and methoxyphenyl groups provide multiple sites for further chemical modification.

- Pharmaceutical Research Piperidine derivatives are frequently found in pharmaceutical compounds . Pyrazoles also exhibit a wide range of biological activities . The presence of a methoxyphenyl group can influence the compound's interactions with biological targets . Therefore, this compound might be a valuable intermediate in synthesizing drug candidates.

- Agonist of Serotonin Subtype 4 Receptor Brain-penetrating piperidin-4-yl-propanone compounds are highly potent, selective, and partial agonists of serotonin subtype 4 receptors .

- GPR119 Modulators Piperidine derivatives have been used as GPR119 modulators .

Related Compounds and Activities

Other compounds mentioned in the search results offer insight into the potential applications of pyrazole and piperidine derivatives:

- Thiourea Derivatives Thiourea derivatives have shown potential as antibacterial and antifungal agents . They have also been investigated for their pharmacological activity on the central nervous system .

- Pyrazoles in general A pyrazole amide compound is known to cross the blood-brain barrier and act as a potent mGluR5 ligand . Also, pyrazoles have been used as kinase inhibitors .

Wirkmechanismus

The mechanism of action of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrazole Ring

a) 4-[5-(Furan-2-yl)-1H-pyrazol-3-yl]piperidine

- Structure : Replaces the 4-methoxyphenyl group with a furan-2-yl moiety.

- Activity : Demonstrated moderate activation of insulin-degrading enzyme (IDE), with up to 500% activation of FRET1 substrate at 200 μM. However, its potency is lower than methoxy-substituted analogs, likely due to reduced electron-donating capacity .

b) 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one

- Structure : Features 4-chlorophenyl and 4-fluorophenyl substituents on the pyrazole, with a ketone group on the piperidine.

- Activity: The electron-withdrawing Cl and F groups may enhance binding to hydrophobic pockets in target enzymes.

- Key Difference : The dual halogen substitution and piperidone ring alter electronic properties and conformational flexibility compared to the methoxy-piperidine analog.

c) (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone

- Structure : Substitutes methoxy with ethoxy and introduces a piperidine-linked carbonyl group.

- Activity : The ethoxy group increases lipophilicity, which may enhance cellular uptake but risks higher off-target effects. The carbonyl group could engage in additional hydrogen bonding .

- Key Difference : Ethoxy vs. methoxy substituents impact metabolic stability, as ethoxy groups are more resistant to demethylation by cytochrome P450 enzymes.

Modifications to the Piperidine Ring

a) 2-[4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-1-piperidinyl]-3-nitropyridine

- Structure : Incorporates a nitro-substituted pyridine ring fused to the piperidine.

- However, nitro groups are associated with mutagenicity risks .

- Key Difference : The extended aromatic system (pyridine) may improve π-π stacking but reduce solubility due to increased molecular weight (379.42 g/mol) .

b) N-(5-(3,5-Dimethoxyphenethyl)-1H-pyrazol-3-yl)-7-(4-(dimethylamino)piperidine-1-yl)quinazoline-4-amine

- Structure : Links the piperidine to a quinazoline core via a pyrazole.

- Activity: The dimethylamino group on piperidine increases basicity, enhancing interactions with acidic residues in targets like Pks13. Reported IC₅₀ values of 0.3 nM highlight significant potency, though toxicity scores (1024) suggest trade-offs in safety .

- Key Difference : The quinazoline-pyrazole-piperidine architecture broadens target selectivity but complicates synthetic routes .

Biologische Aktivität

The compound 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is part of a diverse class of pyrazole derivatives that exhibit significant biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring linked to a pyrazole moiety, which is further substituted with a methoxyphenyl group. This structural configuration is crucial for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including those with piperidine linkers, show promising anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit various cancer cell lines, including breast (MCF-7) and lung cancers. A study reported that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative activity across multiple cancer types, suggesting that this compound may also possess similar effects .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds structurally related to this compound were tested against various bacterial strains, showing significant inhibitory effects. For example, derivatives were effective against E. coli and Staphylococcus aureus at micromolar concentrations .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives indicate that modifications on the phenyl and piperidine rings significantly influence biological activity. For instance, the presence of electron-donating groups like methoxy enhances anticancer activity while maintaining selectivity towards tumor cells over normal cells .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole compounds:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties in carrageenan-induced edema models in mice. The most active compounds showed comparable efficacy to indomethacin, a known anti-inflammatory drug .

- Anticancer Research : A recent study synthesized novel pyrazole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to enhanced potency against breast cancer cells with IC50 values in the nanomolar range .

Q & A

Q. What are the standard synthetic routes for 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine?

The synthesis typically involves condensation reactions between substituted phenylhydrazines and β-diketones or β-ketoesters to form the pyrazole core. For example, halogenated pyrazole derivatives are synthesized via cyclocondensation under reflux conditions using ethanol or dichloromethane as solvents. Piperidine rings are often introduced via nucleophilic substitution or coupling reactions, with purification steps involving column chromatography and recrystallization . Key intermediates, such as 4-oxopiperidine derivatives, may require carbonyl protection (e.g., ketalization) to prevent side reactions during functionalization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- X-ray crystallography is critical for confirming 3D structure, dihedral angles between aromatic rings, and intramolecular hydrogen bonding (e.g., C–H···N interactions) .

- NMR spectroscopy (¹H/¹³C) identifies substituent patterns, particularly distinguishing methoxy protons (δ ~3.8 ppm) and pyrazole/piperidine protons.

- FT-IR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in 4-oxopiperidine derivatives) .

- Mass spectrometry confirms molecular weight and fragmentation patterns, especially for halogenated analogs .

Q. How is the antimicrobial activity of such compounds typically evaluated in preliminary studies?

Standard protocols include:

- Agar dilution or disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Microbroth dilution to determine minimum inhibitory concentrations (MICs), with comparisons to positive controls like ciprofloxacin.

- Antifungal testing against C. albicans using Sabouraud dextrose agar. Substituent effects (e.g., methoxy vs. halogen) are analyzed via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclocondensation efficiency compared to ethanol.

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time.

- Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) improves separation of regioisomers.

- Crystallization : Slow evaporation from methanol/dichloromethane mixtures yields high-purity crystals for X-ray validation .

Q. What strategies resolve contradictions in reported biological activity data for similar pyrazole-piperidine derivatives?

- Standardize assay conditions : Control variables like bacterial strain (ATCC vs. clinical isolates), inoculum size, and incubation time.

- Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl) to isolate electronic or steric effects.

- Solubility adjustments : Use DMSO/PBS co-solvents to ensure consistent compound dissolution across studies.

- Meta-analysis : Cross-reference crystallographic data (e.g., dihedral angles affecting π-π stacking) with bioactivity trends to identify structural determinants .

Q. How do computational methods like molecular docking inform the design of derivatives?

- Target identification : Dock the compound into active sites of enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina.

- Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with methoxy oxygen, hydrophobic contacts with piperidine).

- QSAR modeling : Corrogate substituent electronegativity (Cl/F vs. OCH₃) with MIC values to predict optimal substitutions.

- ADMET profiling : Predict pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) using SwissADME .

Data Contradiction Analysis Example

Issue : Discrepancies in antifungal activity between studies.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.